
Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as sulfonate, azo, and hydroxyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate typically involves multiple steps:
Formation of the Benzoylamino Group: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzoylamino.
Azo Coupling: The benzoylamino compound is then diazotized and coupled with a suitable aromatic compound to form the azo linkage.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce sulfonate groups.
Final Assembly: The intermediate compounds are then reacted under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: Various substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Dye Synthesis: Used as a precursor in the synthesis of various dyes.
Analytical Chemistry: Employed as a reagent in colorimetric assays.
Biology
Staining Agent: Utilized in biological staining techniques to visualize cellular components.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry
Textile Industry: Used as a dye for fabrics.
Paper Industry: Employed in the coloring of paper products.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonate groups enhance solubility in aqueous environments. The benzoylamino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- **Trisodium 4-(benzoylamino)-6-((5-(((2-chloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate
- **Trisodium 4-(benzoylamino)-6-((5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,6-disulphonate
Uniqueness
The presence of the 2,3-dichloroquinoxalin-6-yl group and the specific arrangement of functional groups make this compound unique. It offers distinct chemical reactivity and solubility properties compared to similar compounds.
Properties
CAS No. |
83399-99-9 |
|---|---|
Molecular Formula |
C34H21Cl2N6Na3O12S3 |
Molecular Weight |
941.6 g/mol |
IUPAC Name |
trisodium;4-benzamido-6-[[5-[[(2,3-dichloroquinoxaline-6-carbonyl)-methylamino]methyl]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C34H24Cl2N6O12S3.3Na/c1-42(34(45)19-8-9-21-23(14-19)38-32(36)31(35)37-21)16-17-7-11-26(56(49,50)51)24(13-17)40-41-29-27(57(52,53)54)15-20-25(55(46,47)48)12-10-22(28(20)30(29)43)39-33(44)18-5-3-2-4-6-18;;;/h2-15,43H,16H2,1H3,(H,39,44)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI Key |
FHIXFFFIFOVPPO-UHFFFAOYSA-K |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O)C(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


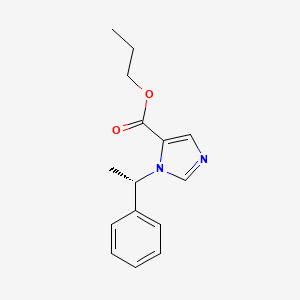
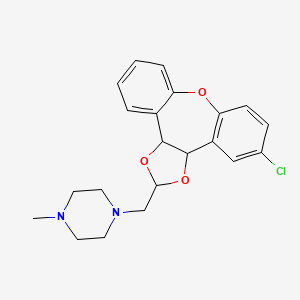
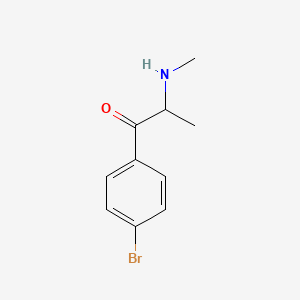
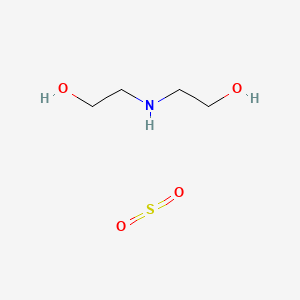
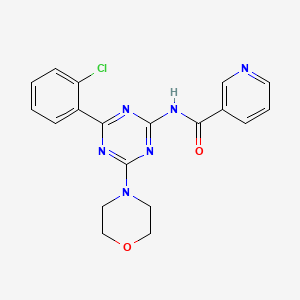



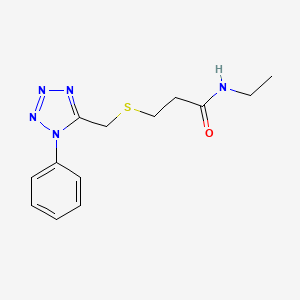


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)


